5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid
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Overview
Description
5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid is a complex organic compound that features both pyrrolidine and oxazole rings The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to a variety of biological effects .
Mode of Action
It’s worth noting that compounds with similar structures often work by binding to their target proteins or enzymes, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have a significant impact on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other compounds, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrrolidine ring followed by the introduction of the oxazole ring. The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis.
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Oxazole Ring: This step often involves cyclization reactions that form the oxazole ring from suitable starting materials.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole or pyrrolidine rings.
Substitution: The compound can undergo substitution reactions, particularly at positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-Boc-pyrrolidine-3-carboxylic acid: Similar in structure but lacks the oxazole ring.
1-(tert-Butoxycarbonyl)pyrrolidine-3-ylamine: Similar but with an amine group instead of the oxazole ring.
5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole: Similar but without the carboxylic acid group.
Uniqueness
5-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxazole-4-carboxylic acid is unique due to the presence of both the pyrrolidine and oxazole rings, as well as the Boc-protected amine and carboxylic acid functionalities. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-5-4-8(6-15)10-9(11(16)17)14-7-19-10/h7-8H,4-6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWUILIITFKJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(N=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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